molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9

1,4-Dioxa-8-azaspiro[4.6]undecane

Cat. No.: B186788
CAS No.: 16803-07-9
M. Wt: 157.21 g/mol
InChI Key: FBZXTZIKSOUPGL-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a spiro structure, which is characterized by two rings sharing a single atom. The presence of oxygen and nitrogen atoms in the rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane typically involves multi-step reactions. One common method includes the reaction of appropriate amines with halides in the presence of sodium tert-butoxide and toluene under an inert atmosphere . The reaction conditions often require heating to specific temperatures and the use of catalysts such as BINAP and palladium complexes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.6]undecane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.6]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing various pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Dioxa-8-azaspiro[4.6]undecane can be compared with other spiro compounds such as:

The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which provides distinct chemical and biological properties.

Biological Activity

1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound notable for its unique spirocyclic structure, which combines dioxane and azaspiro moieties. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 157.21 g/mol. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its ability to inhibit the growth of various pathogens suggests potential applications in treating infectious diseases.

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibition
Candida albicansSignificant activity

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies suggest that it may inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)12Cell cycle arrest
A549 (lung cancer)10Inhibition of proliferation

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may interact with specific enzyme active sites or receptors, leading to modulation of biochemical pathways.

Enzyme Interaction Studies

Studies have shown that the compound can fit into enzyme active sites, suggesting potential for inhibiting specific biochemical pathways:

  • Target Enzyme: Cyclic nucleotide phosphodiesterase
  • Inhibition Type: Competitive inhibition
  • K_i Value: Approximately 5 nM

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    • Conducted on various bacterial strains.
    • Results indicated significant inhibition against E. coli and S. aureus, supporting its use as an antimicrobial agent.
  • Anticancer Mechanism Exploration:
    • Investigated in vitro on multiple cancer cell lines.
    • Findings revealed that the compound induces apoptosis via mitochondrial pathways.
  • Receptor Binding Studies:
    • Assessed for binding affinity to σ1 receptors.
    • Demonstrated high selectivity and affinity, indicating potential for neurological applications .

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXTZIKSOUPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616893
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-07-9
Record name 1,4-Dioxa-8-azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate (4) (0.585 mol) and KOH (5.85 mol) in 2-propanol (1200 ml) was stirred and refluxed overnight. The solvent was evaporated. The residue was stirred in water and this mixture was extracted with DCM. The separated organic layer was dried, filtered, and the solvent evaporated, yielding 57.7 g of 1,4-dioxa-8-azaspiro[4.6]undecane (intermediate 5).
Name
intermediate ( 4 )
Quantity
0.585 mol
Type
reactant
Reaction Step One
Name
Quantity
5.85 mol
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dioxa-8-azaspiro[4.6]undecane
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1,4-Dioxa-8-azaspiro[4.6]undecane
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.6]undecane
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.6]undecane

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